molecular formula C23H17F3N2O3 B2878645 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922135-56-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2878645
CAS No.: 922135-56-6
M. Wt: 426.395
InChI Key: MTAGRVWOEBXRKR-UHFFFAOYSA-N
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Description

  • Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
  • Oxidation to introduce the oxo group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Attachment of the Trifluoromethylbenzamide Group:

    • The final step involves the coupling of the trifluoromethylbenzamide moiety to the oxazepine core.
    • This can be accomplished through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling catalysts.
  • Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    • Scaling up the reactions in large reactors.
    • Employing continuous flow chemistry for efficient production.
    • Utilizing advanced purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    • Formation of the Dibenzo[b,f][1,4]oxazepine Core:

      • Starting from a suitable dibenzo precursor, the oxazepine ring is formed through cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.

    Chemical Reactions Analysis

    Types of Reactions: N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

      Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

      Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

      Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

      Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

    Major Products:

    • Oxidation products include hydroxylated derivatives.
    • Reduction products include alcohols or amines.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

      Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

      Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.

      Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.

    Mechanism of Action

    The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

      Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

      Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

    Comparison with Similar Compounds

      Dibenzo[b,f][1,4]oxazepines: Compounds with similar core structures but different substituents.

      Trifluoromethylbenzamides: Compounds with the trifluoromethylbenzamide group but different core structures.

    Uniqueness:

    • The combination of the dibenzo[b,f][1,4]oxazepine core with the trifluoromethylbenzamide group makes this compound unique, providing a distinct set of chemical and biological properties not found in other similar compounds.

    By understanding the synthesis, reactions, applications, and mechanisms of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide, researchers can further explore its potential in various scientific and industrial fields.

    Properties

    IUPAC Name

    N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H17F3N2O3/c1-13-7-9-20-18(11-13)28(2)22(30)16-12-14(8-10-19(16)31-20)27-21(29)15-5-3-4-6-17(15)23(24,25)26/h3-12H,1-2H3,(H,27,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTAGRVWOEBXRKR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H17F3N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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